molecular formula C24H20ClN3O2S B2807317 1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one CAS No. 688355-53-5

1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one

Cat. No.: B2807317
CAS No.: 688355-53-5
M. Wt: 449.95
InChI Key: QEDRPRROQBMECT-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenyl-substituted ethanone backbone linked via a sulfanyl bridge to a quinazolin-2-yl moiety. The quinazoline ring is further substituted at the 4-position with a (4-methoxyphenyl)methylamino group.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S/c1-30-19-12-6-16(7-13-19)14-26-23-20-4-2-3-5-21(20)27-24(28-23)31-15-22(29)17-8-10-18(25)11-9-17/h2-13H,14-15H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDRPRROQBMECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one typically involves multiple steps, including the formation of the quinazoline core, the introduction of the 4-chlorophenyl group, and the attachment of the 4-methoxybenzylamino group. Common reagents and conditions used in these reactions may include:

    Formation of Quinazoline Core: Cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of 4-Chlorophenyl Group: Electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of 4-Methoxybenzylamino Group: Nucleophilic substitution reactions using 4-methoxybenzylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinazoline ring or other functional groups using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazoline derivatives.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core may interact with kinase enzymes, inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Quinazoline/Isoquinoline Cores

Compound Name Structural Features Synthesis Method Key Differences
1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone () - Isoquinoline core
- Phenyl substituents at ethanone and isoquinoline
Reaction of 1-mercapto-3-phenylisoquinoline with bromo-ethanone in ethanol under N₂ - Isoquinoline vs. quinazoline : Isoquinoline has a fused benzene-pyridine structure, altering electronic properties and steric bulk.
- Phenyl vs. methoxybenzylamino substituents : Lacks the methoxybenzylamino group, reducing potential hydrogen-bonding capacity.
3-(4-((1-(4-Aminophenyl)ethylidene)amino)phenyl)-2-phenylquinazolin-4(3H)-one () - Quinazolin-4(3H)-one core
- Aminophenyl substituent
Reflux of 4-amino acetophenone with ethanolic solution of precursor - Quinazolin-4(3H)-one vs. quinazolin-2-yl : The ketone group at position 4 may enhance polarity.
- Aminophenyl vs. methoxybenzylamino : Primary amine vs. secondary amine with methoxy group, affecting solubility and reactivity.

Analogues with Alternative Heterocyclic Cores

Compound Name Structural Features Synthesis Method Key Differences
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one () - Pyrazole core
- Methyl substituent
Not detailed in evidence - Pyrazole vs. quinazoline : Smaller 5-membered ring with two adjacent nitrogen atoms, increasing metabolic stability but reducing planar aromatic surface for π-π interactions.
1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one () - Benzimidazole core
- Pyrrolidinone and methoxyphenoxyethyl substituents
Not detailed in evidence - Benzimidazole vs. quinazoline : Benzimidazole’s fused benzene-imidazole structure enhances rigidity and potential DNA intercalation.
- Pyrrolidinone substituent : Introduces a lactam ring, altering solubility and conformational flexibility.
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone () - Triazole core
- Quinoline substituent
Not detailed in evidence - Triazole vs. quinazoline : Triazole’s 5-membered ring with three nitrogen atoms increases polarity and metal-chelating potential.
- Quinoline substituent : Enhances lipophilicity and potential intercalation properties.

Analogues with Sulfanyl Ethanone Backbone Modifications

Compound Name Structural Features Synthesis Method Key Differences
2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone () - Indole core
- Morpholine substituent
Not detailed in evidence - Sulfonyl vs. sulfanyl linkage : Sulfonyl group increases electronegativity and stability but reduces nucleophilicity.
- Morpholine substituent : Enhances water solubility due to its oxygen-rich structure.
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone () - Piperazine core
- Triazole substituent
Not detailed in evidence - Piperazine vs. quinazoline : Piperazine’s six-membered diamine ring improves basicity and solubility.
- Triazole substituent : Similar to , introduces additional hydrogen-bonding sites.

Biological Activity

1-(4-chlorophenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one, commonly referred to as CMQ, is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of CMQ, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

The molecular formula of CMQ is C16H16ClN3OSC_{16}H_{16}ClN_3OS with a molecular weight of approximately 289.757 g/mol. The compound features a quinazoline core, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC16H16ClN3OS
Molecular Weight289.757 g/mol
IUPAC NameThis compound
CAS Number920804-07-5

CMQ exerts its biological effects through several mechanisms, primarily involving the modulation of enzyme activities and interaction with cellular receptors. The compound has been shown to inhibit specific kinases, which play critical roles in cell signaling pathways related to proliferation and apoptosis.

Key Mechanisms:

  • Kinase Inhibition : CMQ has demonstrated inhibitory effects on various kinases, which are crucial in cancer progression and other diseases.
  • Oxidative Stress Modulation : Studies indicate that CMQ can induce oxidative stress in certain cellular models, leading to growth inhibition in organisms like Microcystis aeruginosa with an EC50 value of 1.93 ± 0.19 mg/L .

Biological Activity

Research has identified several biological activities associated with CMQ:

Case Studies and Research Findings

Several studies have focused on the effects of CMQ and related compounds:

  • Study on Cyanobacteria : A multiparameter bioassay highlighted that CMQ inhibited the growth of Microcystis aeruginosa, with significant physiological changes observed at elevated concentrations . The study detailed the up-regulation of oxidative stress markers and changes in photosynthetic efficiency.
  • Kinase Inhibitor Research : Research has categorized CMQ as a potential small molecule kinase inhibitor, emphasizing its role in modulating pathways associated with cancer and other diseases .

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